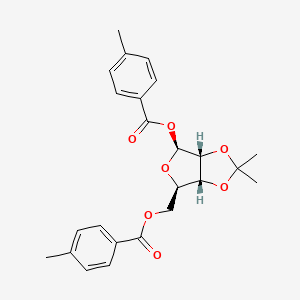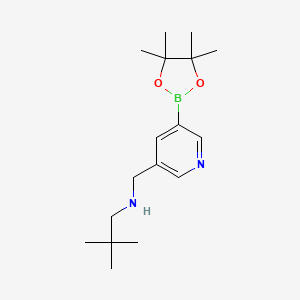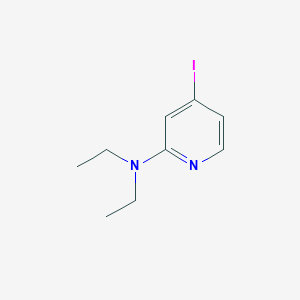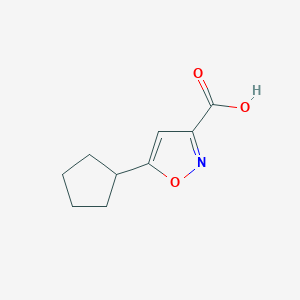![molecular formula C11H10Cl2N4O B1398766 4-(2,7-二氯吡啶并[2,3-d]嘧啶-4-基)吗啉 CAS No. 938443-21-1](/img/structure/B1398766.png)
4-(2,7-二氯吡啶并[2,3-d]嘧啶-4-基)吗啉
描述
“4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, including “4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine”, involves various synthetic protocols . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine” is characterized by a pyridopyrimidine moiety. Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving “4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine” are part of the broader class of reactions involving pyridopyrimidines . These reactions are used to prepare these pyridopyrimidine derivatives which have shown a therapeutic interest or have been approved for use as therapeutics .科学研究应用
抗肿瘤活性
具有吡啶并嘧啶结构的化合物已被证明可抑制二氢叶酸还原酶 (DHFR),二氢叶酸还原酶 (DHFR) 是参与 DNA 合成的一种酶。 这种抑制作用可以导致抗肿瘤作用,正如大鼠肉瘤研究中所证明的那样 .
JAK 抑制
吡啶并嘧啶衍生物可以作为 Janus 激酶 (JAK) 抑制剂。 这些化合物会干扰 JAK-STAT 信号通路,该通路参与细胞分裂、细胞死亡和肿瘤形成过程 .
抗炎和自身免疫性疾病
吡啶并嘧啶衍生物已针对 CXCR2 的上调,CXCR2 是一种与炎症性疾病、自身免疫性疾病和神经退行性疾病相关的受体。 这些化合物可能对哮喘、慢性阻塞性肺病 (COPD)、囊性纤维化、类风湿性关节炎、银屑病、多发性硬化症和阿尔茨海默病等疾病具有治疗潜力 .
衍生物的合成
吡啶并嘧啶结构是合成具有潜在治疗应用的各种衍生物的关键中间体。 已经开发出不同的合成方法来创建可用于药物化学的新化合物 .
安全和危害
未来方向
作用机制
Target of Action
It is common for pyrimidine derivatives to interact with various enzymes and receptors in the body .
Mode of Action
It is known that pyrimidine derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, which can have downstream effects on cell growth and proliferation .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine. These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells .
生化分析
Biochemical Properties
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, particularly those involved in cell signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets .
Cellular Effects
The effects of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays a critical role in cell proliferation and survival . Additionally, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine binds to the ATP-binding pocket of kinases, thereby inhibiting their activity . This inhibition leads to a cascade of downstream effects, including altered phosphorylation states of target proteins and changes in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine remains stable under specific conditions, but its activity can diminish over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of kinase activity and prolonged alterations in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways, with cytochrome P450 enzymes playing a significant role in its biotransformation . The metabolic flux and levels of metabolites can be influenced by the presence of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine is a critical factor that affects its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in directing 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine to these compartments, where it can exert its biochemical effects .
属性
IUPAC Name |
4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O/c12-8-2-1-7-9(14-8)15-11(13)16-10(7)17-3-5-18-6-4-17/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWIZPCKEPDNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726477 | |
| Record name | 2,7-Dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938443-21-1 | |
| Record name | 2,7-Dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















